N-(6-aminopyridin-3-yl)acetamide
Overview
Description
N-(6-aminopyridin-3-yl)acetamide is a chemical compound with the molecular weight of 151.17 . Its IUPAC name is N-(6-amino-3-pyridinyl)acetamide .
Molecular Structure Analysis
The InChI code for N-(6-aminopyridin-3-yl)acetamide is 1S/C7H9N3O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9)(H,10,11) .Physical And Chemical Properties Analysis
N-(6-aminopyridin-3-yl)acetamide is a powder that should be stored at room temperature . Its melting point is 183-184°C .Scientific Research Applications
Molecular Docking and Density Functional Theory Studies
N-(5-aminopyridin-2-yl)acetamide (APA), a molecule similar to N-(6-aminopyridin-3-yl)acetamide, has been studied for its vibrational, spectroscopic, molecular docking, and density functional theory properties. The research highlighted the molecular reactivity and stability of the APA molecule, indicating potential bioactivity and antidiabetic properties. Such studies can provide insights into the structure-activity relationships that could be applicable to N-(6-aminopyridin-3-yl)acetamide for drug design and development (Asath et al., 2016).
Nucleophilic Aromatic Substitution in Pyridine Derivatives
Research on the rearrangement of 3-halo-4-aminopyridines with acyl chlorides has demonstrated the formation of pyridin-4-yl α-substituted acetamide products via nucleophilic aromatic substitution. This process, leading to a formal two-carbon insertion, highlights the synthetic versatility of pyridine derivatives and may be applicable to the synthesis and functionalization of N-(6-aminopyridin-3-yl)acetamide for pharmaceutical applications (Getlik et al., 2013).
Metabolic Stability and Inhibitory Activity
A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability. One compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, showed potent inhibitory activity. The investigation into alternative heterocyclic analogues to enhance metabolic stability may provide a framework for modifying N-(6-aminopyridin-3-yl)acetamide to increase its therapeutic efficacy and stability (Stec et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that induces changes in cellular processes, but the exact nature of these interactions and changes remains to be elucidated .
Biochemical Pathways
It is probable that the compound’s interactions with its targets influence various biochemical pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
These effects are likely to be diverse and complex, given the potential for the compound to interact with multiple targets and pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(6-aminopyridin-3-yl)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .
properties
IUPAC Name |
N-(6-aminopyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNBDYGICNCEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41292-44-8 | |
Record name | N-(6-aminopyridin-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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